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molecular formula C11H18O2S B1608371 5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione CAS No. 87476-15-1

5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione

Cat. No. B1608371
M. Wt: 214.33 g/mol
InChI Key: LOCUWOGARRGULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945178

Procedure details

The ester product of Example 1 (0.70 g, 2.4 mmole) was dissolved in 15 ml of methanol and 1 ml of 2N NaOH and heated to reflux for 21/2 hours. The mixture was maintained at room temperature overnight. Methanol was evaporated, and the residue partitioned between about 30 ml of toluene and about 30 ml of aqueous HCl. The toluene extract was dried over sodium sulfate and evaporated to give 0.35 g (66.8%) of product as a yellow solid which was identical with an authentic sample. This target product was further identified by NMR.
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
66.8%

Identifiers

REACTION_CXSMILES
C([CH:6]1[CH:11]([CH2:12][CH:13]([S:15][CH2:16][CH3:17])[CH3:14])[CH2:10][C:9](=[O:18])[CH2:8][C:7]1=[O:19])(OCC)=O.[OH-].[Na+]>CO>[CH2:16]([S:15][CH:13]([CH3:14])[CH2:12][CH:11]1[CH2:6][C:7](=[O:19])[CH2:8][C:9](=[O:18])[CH2:10]1)[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(=O)(OCC)C1C(CC(CC1CC(C)SCC)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between about 30 ml of toluene and about 30 ml of aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)SC(CC1CC(CC(C1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 66.8%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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